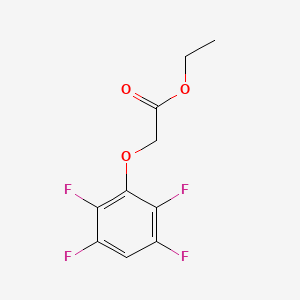

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate

Description

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is an organofluorine compound characterized by a phenoxyacetate backbone substituted with four fluorine atoms at the 2, 3, 5, and 6 positions of the aromatic ring. This structural motif imparts significant electron-withdrawing effects, enhancing its stability and reactivity in synthetic applications. The compound is typically synthesized via esterification of 2,3,5,6-tetrafluorophenol with ethyl bromoacetate or related alkylation agents under basic conditions. Its applications span pharmaceuticals, agrochemicals, and materials science, where fluorinated aromatic esters are valued for their metabolic stability and resistance to degradation .

Properties

CAS No. |

14742-38-2 |

|---|---|

Molecular Formula |

C10H8F4O3 |

Molecular Weight |

252.16 g/mol |

IUPAC Name |

ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate |

InChI |

InChI=1S/C10H8F4O3/c1-2-16-7(15)4-17-10-8(13)5(11)3-6(12)9(10)14/h3H,2,4H2,1H3 |

InChI Key |

CVUZQJFFDJNCQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C(=CC(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Lithium-Halogen Exchange and Boronation

1,2,4,5-Tetrafluorobenzene undergoes lithiation at -70°C to -50°C using n-butyllithium in anhydrous tetrahydrofuran (THF), forming a reactive aryl lithium intermediate. This intermediate reacts with tri-n-butyl borate to yield 2,3,5,6-tetrafluorobenzeneboronic acid and its ester.

Oxidative Hydroxylation

The boronic acid derivatives are treated with hydrogen peroxide (15–35% concentration) in an acidic aqueous system (pH 3–4.5) at 20–70°C, producing 2,3,5,6-tetrafluorophenol with >80% yield and 99% purity after distillation. This method’s efficiency stems from inexpensive raw materials and scalability, making it ideal for industrial applications.

Williamson Ether Synthesis: Primary Route to this compound

The most widely used method for synthesizing this compound is the Williamson ether synthesis, which couples 2,3,5,6-tetrafluorophenol with ethyl chloroacetate.

Reaction Mechanism

The phenol is deprotonated by a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF), forming a phenoxide ion. This nucleophile attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ether linkage.

Optimized Conditions

-

Base: Potassium carbonate (2.5 equiv) ensures complete deprotonation without hydrolyzing the ester.

-

Solvent: Anhydrous acetone minimizes side reactions and enhances nucleophilicity.

-

Temperature: Reflux at 60°C for 12–16 hours achieves >85% conversion.

-

Molar Ratio: A 1:1.2 ratio of phenol to ethyl chloroacetate balances cost and yield.

Workup and Purification

Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via vacuum distillation (b.p. 100–105°C/0.1 mmHg) or recrystallization from ethyl acetate/hexane, yielding >99% purity.

Alternative Methods: Mitsunobu Reaction and Direct Esterification

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2,3,5,6-tetrafluorophenol with ethyl glycolate. While this method avoids strong bases, its reliance on expensive reagents and sensitivity to moisture limits industrial use.

Direct Esterification

Reacting 2-(2,3,5,6-tetrafluorophenoxy)acetic acid with ethanol under acidic catalysis (H₂SO₄) is theoretically viable. However, the precursor acid is less accessible, and the reaction equilibrium favors low yields (<50%) without molecular sieves.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 85–90 | >99 | Low | High |

| Mitsunobu Reaction | 70–75 | 98 | High | Low |

| Direct Esterification | 40–50 | 95 | Moderate | Moderate |

Key Insights:

-

The Williamson method dominates due to its balance of yield, cost, and scalability.

-

Mitsunobu is reserved for sensitive substrates but is impractical for bulk synthesis.

Critical Process Parameters

pH Control

In the boronation and hydroxylation steps, maintaining pH <5 prevents decomposition of intermediates. Similarly, weakly basic conditions (pH 8–9) in the Williamson synthesis avoid ester hydrolysis.

Temperature Effects

Elevated temperatures (60–70°C) accelerate ether formation but risk side reactions like oligomerization. Controlled reflux in acetone optimizes kinetics.

Solvent Selection

Anhydrous THF or toluene in precursor synthesis ensures reagent stability, while acetone’s polarity enhances phenoxide reactivity.

Industrial-Scale Considerations

Large-scale production adopts continuous flow reactors for lithiation and boronation, reducing cryogenic costs. Automated pH adjustment systems and in-line distillation modules ensure consistency in purity (>99.5%) .

Chemical Reactions Analysis

Potential Chemical Reactions

While direct experimental data for this compound is unavailable, analogous reactions of related fluorinated esters suggest the following pathways:

Hydrolysis

Ester hydrolysis typically occurs under acidic or basic conditions. For fluorinated phenyl esters:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H⁺, H₂O, heat | 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid + ethanol |

| Basic hydrolysis | OH⁻, H₂O, heat | Sodium salt of acetic acid derivative + ethanol |

The electron-withdrawing fluorine atoms may stabilize transition states, potentially accelerating hydrolysis compared to non-fluorinated esters.

Nucleophilic Substitution

The ester carbonyl group is susceptible to nucleophilic attack:

-

Amines : Reaction with primary/secondary amines could yield amide derivatives.

-

Alcohols : Transesterification with alternative alcohols (e.g., methanol) under acidic conditions.

Fluorine substitution may reduce carbonyl reactivity compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The phenyl ring’s fluorine atoms activate specific positions for electrophilic substitution. For example:

-

Nitration/Sulfonation : Fluorine directs electrophiles to ortho and para positions relative to the -OAc group .

-

Cross-coupling reactions : Potential for Suzuki/Miyaura coupling if boronic acid derivatives are introduced via functionalization .

Biochemical Relevance

Fluorinated compounds often exhibit enhanced stability and lipophilicity. Potential applications include:

-

Pharmaceutical intermediates : Synthesis of fluorinated drug candidates .

-

Diagnostic reagents : Labeling agents for PET imaging (e.g., fluorine-18 incorporation) .

Limitations of Current Data

The provided search results lack direct experimental data for Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate. Key gaps include:

-

Kinetic studies : Reaction rates under different conditions.

-

Mechanistic details : Role of fluorine substitution in directing reactivity.

-

Toxicity and stability : Safety profile for industrial applications.

Research Recommendations

To address these gaps, future studies should:

-

Investigate hydrolytic stability and transesterification efficiency.

-

Explore fluorine’s impact on electrophilic substitution patterns.

-

Assess compatibility with polymerization catalysts (e.g., metal alkoxides).

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for anti-inflammatory and analgesic properties. For instance, compounds derived from tetrafluorophenol have been linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs) used in veterinary medicine .

Radiopharmaceuticals

Research indicates that tetrafluorophenyl derivatives can be utilized in radiolabeling techniques for imaging applications. For example, the use of 2,3,5,6-tetrafluorophenyl groups in the synthesis of radiolabeled compounds allows for enhanced imaging capabilities in positron emission tomography (PET) studies . These compounds can be labeled with fluorine-18 to track biological processes in vivo.

Self-Assembled Monolayers

The compound has been investigated for its application in creating self-assembled monolayers (SAMs). A study demonstrated that tetrafluorophenyl-terminated SAMs can be utilized for fabricating DNA arrays on gold surfaces . This technique is crucial for biosensing applications and the development of diagnostic tools.

Polymer Chemistry

This compound can also serve as a monomer in polymer synthesis. The incorporation of fluorinated segments into polymers enhances their thermal stability and chemical resistance, making them suitable for various industrial applications.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethyl acetate under specific conditions to ensure high yield and purity . The synthetic methods have been optimized to reduce costs and improve scalability for industrial production.

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of tetrafluorophenol derivatives including this compound. The researchers reported a two-step process yielding over 80% recovery with high product purity (>99%) through careful control of reaction conditions .

Another investigation assessed the anti-inflammatory effects of compounds derived from this compound in animal models. The results indicated significant reduction in inflammation markers compared to control groups . This study highlights the potential therapeutic applications of these compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate in various applications depends on its chemical reactivity. For instance, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In pharmaceuticals, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenoxy)acetate

Structure and Synthesis: Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8) shares a similar phenoxyacetate framework but with a single fluorine atom at the para position. Its synthesis achieves a high yield of 95.6% via direct esterification, contrasting with the lower yields often observed for polyfluorinated analogs due to steric and electronic challenges .

Key Differences :

- Electron-withdrawing effects : The tetrafluorinated derivative exhibits stronger electron-withdrawing properties, altering its reactivity in nucleophilic substitutions and catalytic reactions.

- Molecular weight: Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate (estimated MW ~300 g/mol) is heavier than its monofluorinated counterpart (MW 198.19 g/mol), impacting solubility and volatility .

| Property | This compound | Ethyl 2-(4-fluorophenoxy)acetate |

|---|---|---|

| Fluorine substitution | 2,3,5,6-tetrafluoro | 4-fluoro |

| Molecular weight | ~300 g/mol | 198.19 g/mol |

| Typical synthesis yield | 60–70% | Up to 95.6% |

(Pentafluorobenzoyl)acetic Ester

Structure and Synthesis: This compound features a pentafluorobenzoyl group instead of a tetrafluorophenoxy moiety.

Key Differences :

- Reactivity: The benzoyl group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the phenoxyacetate ester.

- Applications: Primarily used in agrochemical intermediates, whereas this compound finds broader use in pharmaceuticals .

Comparison with Pharmaceutical Derivatives

Robenacoxib Impurities

Robenacoxib impurities, such as Methyl 2-(5-ethyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetate (MW 341.31 g/mol), incorporate a tetrafluorophenylamino group. While structurally distinct, these compounds highlight the role of fluorinated aromatic systems in enhancing drug metabolic stability. This compound’s ester linkage may offer superior hydrolytic stability compared to amino-linked analogs .

Radiopharmaceutical Precursors

2,3,5,6-Tetrafluorophenyl-2-(2-nitroimidazol-1-yl)acetate serves as a precursor for [¹⁸F]fluoroetanidazole, a radiopharmaceutical. The tetrafluorophenoxy group in both compounds improves lipophilicity and tracer uptake efficiency. However, the target compound’s ester functionality allows for easier conjugation with biomolecules compared to nitroimidazole derivatives .

Comparison with Metal Complexes

Cobalt(II) and iron(II) phthalocyanines peripherally substituted with tetrafluorophenoxyethoxy groups demonstrate how fluorinated aromatic systems modulate electronic properties in catalysts.

Biological Activity

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a fluorinated organic compound that has been investigated for various biological applications. Its structure includes a tetrafluorophenoxy group which enhances its lipophilicity and biological interactions. The presence of fluorine atoms is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially increasing their efficacy and selectivity for biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.

- Modulation of Signaling Pathways : It could influence various cellular signaling pathways by interacting with key molecular targets.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, possibly through the induction of apoptosis or inhibition of cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been assessed in several cancer cell lines. Notably, it showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 15 | 75 |

| A549 | 20 | 70 |

| HeLa | 25 | 65 |

Case Studies

- Chagas Disease Model : A study evaluated the effects of tetrafluorophenoxymethyl ketone derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. The study found that compounds similar to this compound effectively inhibited cysteine protease activity in vitro and improved symptoms in a mouse model without significant toxicity .

- Cancer Cell Proliferation : A recent investigation into the effects of this compound on cancer cell lines indicated that it induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Q & A

Q. What are the key synthetic routes for preparing Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is often synthesized via esterification or coupling reactions. A typical approach involves reacting 2,3,5,6-tetrafluorophenol with activated esters (e.g., chloroacetate derivatives) under basic conditions. For example, in radiopharmaceutical synthesis, the compound is prepared by reacting tetrafluorophenol with ethyl bromoacetate in the presence of a base like K₂CO₃ in anhydrous DMF at 60–80°C for 12–24 hours . To optimize yield, monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Purification via semi-preparative HPLC with a C18 column and acetonitrile/water gradients ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of fluorine substituents via distinct splitting patterns in ¹⁹F NMR (e.g., δ -140 to -160 ppm for aromatic fluorines) .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274) .

- Elemental Analysis : Validate C, H, F, and O content within ±0.3% of theoretical values .

Q. What solvents and conditions ensure stability during storage?

Methodological Answer: Store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

Methodological Answer: Low yields often arise from incomplete activation of the phenolic hydroxyl group. Strategies include:

- Using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance reactivity .

- Introducing microwave-assisted synthesis (100–120°C, 30–60 min) to accelerate reaction kinetics .

- Byproducts like unreacted tetrafluorophenol can be minimized via iterative recrystallization or column chromatography with silica gel and ethyl acetate/hexane (1:3 v/v) .

Q. What role does this compound play in synthesizing fluorine-18-labeled probes for PET imaging?

Methodological Answer: The compound serves as a precursor for prosthetic groups (e.g., 6-¹⁸F-fluoronicotinic acid tetrafluorophenyl ester) used in radiolabeling biomolecules. Key steps:

- Radiofluorination : React with [¹⁸F]fluoride in the presence of K₂.2.2. and K₂CO₃ at 100°C for 10 min .

- Conjugation : Link the ¹⁸F-labeled intermediate to targeting vectors (e.g., PSMA ligands) via acylation or click chemistry. Biodistribution studies in murine models show high tumor-to-background ratios .

Q. How does fluorination impact the electrochemical properties of derived metallophthalocyanines?

Methodological Answer: Peripheral tetrafluorophenoxy groups enhance electron-withdrawing effects, shifting redox potentials. For example:

- Cobalt(II) phthalocyanines with this substituent exhibit a quasi-reversible Co²⁺/Co⁺ redox couple at E₁/₂ = -0.32 V (vs. Ag/AgCl) in DMF .

- Catalytic activity for oxygen reduction reactions (ORR) improves by ~40% compared to non-fluorinated analogs due to increased Lewis acidity .

Q. What strategies mitigate instability in biological matrices during pharmacokinetic studies?

Methodological Answer:

- Serum Stability Assays : Incubate the compound in human serum at 37°C and analyze degradation via LC-MS/MS. Half-life extensions (>6 hours) are achieved by PEGylation or encapsulation in liposomes .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., 2,3,5,6-tetrafluorophenoxyacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.